molecular formula C13H19N B13190022 2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine

2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine

Cat. No.: B13190022
M. Wt: 189.30 g/mol
InChI Key: PBZSQOFKAMEMGC-UHFFFAOYSA-N
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Description

2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a methyl group and a 4-methylphenylmethyl group. Pyrrolidine derivatives are widely used in medicinal chemistry due to their versatile biological activities and ability to interact with various molecular targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine typically involves the reaction of 4-methylbenzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine is unique due to the presence of both the pyrrolidine ring and the 4-methylphenylmethyl group, which confer distinct chemical and biological properties. This combination allows for versatile interactions with molecular targets, making it valuable in medicinal chemistry and other scientific research fields .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

2-methyl-2-[(4-methylphenyl)methyl]pyrrolidine

InChI

InChI=1S/C13H19N/c1-11-4-6-12(7-5-11)10-13(2)8-3-9-14-13/h4-7,14H,3,8-10H2,1-2H3

InChI Key

PBZSQOFKAMEMGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2(CCCN2)C

Origin of Product

United States

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